Bis-Boc-Amino-oxyessigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

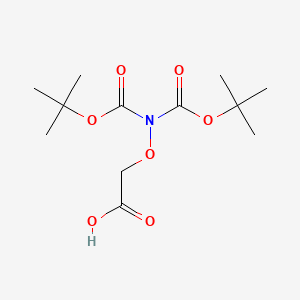

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is a useful research compound. Its molecular formula is C12H21NO7 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Bis-Boc-Amino-oxyessigsäure: wird hauptsächlich in der Peptidsynthese eingesetzt. Es führt eine Hydroxylamingruppe in N-terminale oder Seitenketten-Aminogruppen ein . Dies ist besonders nützlich für die Herstellung von Hydroxylamin-markierten Peptiden, die über Oximabilität in wässrigen Lösungen bei pH 3,5 an Aldehydenthaltenden Peptiden gekoppelt werden können . Dieser Prozess ist essentiell für die Synthese von Peptiden mit präzisen Strukturen für Forschungs- und therapeutische Anwendungen.

Wirkmechanismus

Target of Action

Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .

Mode of Action

The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .

Biochemical Pathways

The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.

Result of Action

The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .

Action Environment

The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5

Biologische Aktivität

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid, a compound with the CAS number 293302-31-5, is notable for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₁₂H₂₁N₀₇

- Molecular Weight : 273.30 g/mol

- Structure : The compound features two dimethylethoxycarbonyl groups attached to an aminooxyacetic acid moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives are often explored for their antitumor properties and potential roles in drug delivery systems.

Antitumor Activity

Several studies have investigated the antitumor effects of compounds related to ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid. For example:

- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cell proliferation and survival, such as the MAPK/ERK signaling pathway .

- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the parent structure can enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | , |

| Immunomodulatory | Potential effects on immune response | |

| Drug Delivery | Enhances solubility and stability of drugs |

Mechanistic Insights

The biological activity of ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is attributed to its ability to interact with cellular targets:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

- Signal Transduction Pathways : It has been shown to modulate pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression and inflammation .

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating a dose-dependent effect.

- Exploration of Drug Delivery Applications :

Eigenschaften

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKWBDTOCTFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373172 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293302-31-5 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.